molecular formula C10H10N2O2 B1662533 Procodazole CAS No. 23249-97-0

Procodazole

Cat. No.: B1662533
CAS No.: 23249-97-0
M. Wt: 190.20 g/mol
InChI Key: XYWJNTOURDMTPI-UHFFFAOYSA-N
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Preparation Methods

Procodazole can be synthesized through several routes. One common method involves the reaction of benzimidazole with acrylonitrile, followed by hydrolysis to yield 2-Benzimidazolepropionic acid . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Procodazole undergoes various chemical reactions, including:

Scientific Research Applications

Procodazole has a wide range of scientific research applications:

Mechanism of Action

Procodazole exerts its effects by modulating the immune system. It enhances the body’s immune response by acting on various molecular targets and pathways involved in immune regulation. The exact mechanism involves the activation of immune cells and the production of cytokines, which help in combating infections .

Comparison with Similar Compounds

Procodazole is unique compared to other similar compounds due to its broad-spectrum immunoprotective properties. Similar compounds include:

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWJNTOURDMTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045093
Record name Procodazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23249-97-0
Record name 1H-Benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procodazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procodazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760399
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzimidazolepropionic acid
Source DTP/NCI
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Record name Procodazole
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Record name 2-Benzimidazolepropionic acid
Source European Chemicals Agency (ECHA)
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Record name PROCODAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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